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Compound of Interest

Compound Name: Trimethylsulfoxonium Bromide

Cat. No.: B049335 Get Quote

An In-depth Technical Guide to
Trimethylsulfoxonium Bromide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Trimethylsulfoxonium bromide, a versatile and reactive organosulfur compound, serves as a

cornerstone reagent in modern organic synthesis. Its utility is most prominently showcased in

the generation of dimethylsulfoxonium methylide, a key intermediate for the renowned Corey-

Chaykovsky reaction. This reaction provides a powerful and stereoselective method for the

formation of epoxides, aziridines, and cyclopropanes, which are crucial structural motifs in

numerous pharmaceuticals and biologically active molecules. This technical guide provides a

comprehensive overview of the physical and chemical properties of trimethylsulfoxonium
bromide, detailed experimental protocols for its synthesis and key reactions, and visualizations

of its reaction mechanisms.

Core Properties of Trimethylsulfoxonium Bromide
Trimethylsulfoxonium bromide is a white to off-white crystalline solid that is hygroscopic in

nature.[1][2] It is soluble in polar solvents such as water, dimethyl sulfoxide (DMSO), and

dimethylformamide (DMF), but insoluble in non-polar solvents.[1][3]
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Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for trimethylsulfoxonium bromide.

Property Value Source(s)

Molecular Formula C₃H₉BrOS [4]

Molecular Weight 173.07 g/mol [4]

Appearance
White to off-white crystalline

powder
[3][5]

Melting Point 195-198 °C (decomposes) [5]

Solubility Soluble in water, DMF, DMSO [5]

Purity (typical) ≥99.0% (by HPLC) [5]

Water Content (typical) ≤0.5% (by Karl Fischer) [5]

Spectroscopic
Data

Chemical Shift
(ppm)

Solvent Notes Source(s)

¹H NMR ~3.9 (singlet, 9H) DMSO-d₆

Based on data

for

Trimethylsulfoxo

nium iodide

[6]

¹³C NMR
Not explicitly

found
DMSO-d₆ -

Synthesis of Trimethylsulfoxonium Bromide
The direct reaction of dimethyl sulfoxide (DMSO) with methyl bromide is a known method for

synthesizing trimethylsulfoxonium bromide; however, this reaction can be hazardous due to

its exothermic nature and the potential for explosive decomposition.[3] A safer and more

controlled synthesis involves the use of a stabilizing agent, such as trimethyl orthoformate, to

scavenge acidic byproducts that can catalyze decomposition.[2][3]
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Experimental Protocol: Synthesis with Trimethyl
Orthoformate
This protocol is based on established, safer procedures for the synthesis of

trimethylsulfoxonium bromide.[1][2][3]

Materials:

Dimethyl sulfoxide (DMSO), anhydrous

Methyl bromide

Trimethyl orthoformate

Isopropanol (for washing)

Benzene or Toluene (for washing)

Reaction vessel (pressure-rated glass vessel or a three-necked flask with a condenser and

gas inlet)

Stirring apparatus

Heating mantle or oil bath

Cooling bath

Filtration apparatus

Vacuum oven

Procedure:

Reaction Setup: In a dry reaction vessel, combine anhydrous dimethyl sulfoxide and a molar

equivalent of trimethyl orthoformate. The molar ratio of methyl bromide to DMSO should be

in the range of 0.40:1 to 0.70:1.[1]
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Reaction Conditions: Heat the mixture to a temperature between 50 °C and 75 °C with

constant stirring.[1]

Addition of Methyl Bromide: Slowly add methyl bromide to the reaction mixture. The addition

rate should be controlled to maintain a gentle reflux.[1]

Reaction Time: Continue stirring the reaction mixture at the specified temperature. The

reaction time can range from several hours to a few days, with reported yields of up to 80%

under optimized conditions.[7] For instance, heating at 60-65 °C for 48-55 hours can provide

a yield of about 80%.[3]

Isolation of Product: After the reaction is complete, cool the mixture to room temperature.

The crystalline product will precipitate out of the solution.

Purification:

Filter the crude product and wash it with a suitable solvent such as isopropanol or

benzene to remove unreacted starting materials and byproducts.[1][2]

Dry the purified white crystals under vacuum at approximately 50 °C for several hours.[3]

Chemical Properties and Key Reactions
Trimethylsulfoxonium bromide is primarily used as a precursor for the in-situ generation of

dimethylsulfoxonium methylide, a sulfur ylide. This is achieved by deprotonating the

trimethylsulfoxonium cation with a strong base, such as sodium hydride (NaH) or potassium

tert-butoxide (t-BuOK), in a solvent like DMSO.[8]

The Corey-Chaykovsky Reaction
The generated dimethylsulfoxonium methylide is a key reagent in the Corey-Chaykovsky

reaction, which is a versatile method for the synthesis of epoxides, aziridines, and

cyclopropanes from carbonyl compounds, imines, and α,β-unsaturated carbonyls, respectively.

[9][10]

The reaction proceeds via the nucleophilic attack of the ylide on the electrophilic carbon of the

substrate, followed by an intramolecular substitution to form the three-membered ring and
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dimethyl sulfoxide (DMSO) as a byproduct.[9]

Experimental Protocol: Epoxidation using the Corey-
Chaykovsky Reaction
This protocol provides a general procedure for the epoxidation of a ketone.

Materials:

Trimethylsulfoxonium bromide

Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

Anhydrous Dimethyl sulfoxide (DMSO)

The desired ketone or aldehyde

Ethyl ether or other suitable extraction solvent

Saturated aqueous ammonium chloride (for quenching)

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Reaction flask

Stirring apparatus

Nitrogen or Argon inert atmosphere setup

Procedure:

Ylide Generation: In a dry reaction flask under an inert atmosphere, suspend sodium hydride

in anhydrous DMSO. To this suspension, add a solution of trimethylsulfoxonium bromide
in anhydrous DMSO dropwise at room temperature. Stir the mixture for approximately one

hour, during which time the evolution of hydrogen gas will be observed, and a solution of

dimethylsulfoxonium methylide will be formed.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.organic-chemistry.org/namedreactions/corey-chaykovsky-reaction.shtm
https://www.benchchem.com/product/b049335?utm_src=pdf-body
https://www.benchchem.com/product/b049335?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction with Carbonyl: Cool the ylide solution in an ice bath. Add a solution of the ketone or

aldehyde in a minimal amount of anhydrous DMSO dropwise.

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress

by thin-layer chromatography (TLC).

Workup:

Upon completion, carefully quench the reaction by the slow addition of a saturated

aqueous solution of ammonium chloride.

Extract the product with ethyl ether or another suitable organic solvent.

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to obtain the

desired epoxide.

Visualizing Reaction Mechanisms
Generation of Dimethylsulfoxonium Methylide
Caption: Formation of the sulfur ylide from its bromide salt.

Corey-Chaykovsky Epoxidation Mechanism
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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